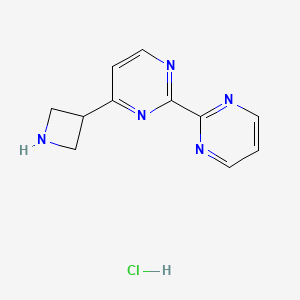

4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride" is a chemical entity that appears to be a derivative of 2-azetidinone, which is a four-membered β-lactam ring, and pyrimidine, a six-membered heterocyclic aromatic compound. These structural motifs are commonly found in various biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of 2-azetidinone derivatives has been explored in several studies. For instance, an iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones has been developed, which is efficient for a variety of substituents at the N-1 and C-4 positions of the azetidinone ring . Additionally, the synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been reported, which involves the fusion of brominated pyrimidines with the azasugar . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been the subject of research, with studies reporting the crystal structure of pyrido[2,3-d]pyrimidine derivatives synthesized via the intermolecular aza-Wittig reaction . Although the exact structure of "this compound" is not detailed in the provided papers, insights into its structure could be inferred from related compounds.

Chemical Reactions Analysis

The reactivity of 2-azetidinone derivatives has been explored, with one study describing the HCl(g)-promoted reaction of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides, leading to highly functionalized pyrrolizidine systems . This indicates that 2-azetidinone derivatives can undergo ring cleavage and rearrangement under certain conditions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinone derivatives have been characterized in several studies. For example, the synthesis and spectral characterization of pyrimidine-based 2-azetidinones have been reported, with compounds characterized by 1H NMR, IR, and MASS spectral data . These techniques could be employed to analyze the physical and chemical properties of "this compound".

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study by Chandrashekaraiah et al. (2014) discusses the synthesis of pyrimidine-azetidinone analogues, including their antimicrobial and antitubercular activities. These compounds were synthesized through a series of chemical reactions starting from aromatic amines and N-phenylacetamide, leading to Schiff base intermediates and finally to azetidinone analogues. These newly synthesized compounds exhibited antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential in designing antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Chemical Structure and Tautomerism

Rajam et al. (2017) explored the chemical structure and tautomerism of pyrimidine derivatives, including a detailed analysis of cation tautomerism, crystallization forms, and molecular recognition processes that are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality. This study underscores the importance of understanding molecular structures for drug design (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Therapeutic Potential and Synthesis Methods

Further research into azetidines and their synthesis reveals their potential as precursors for various biologically active compounds. Singh et al. (2008) discuss the thermal stability of azetidines and their reactions with electrophiles and nucleophiles. The synthesis routes of azetidines from acyclic precursors and their transformation into useful medicinal compounds, such as antibiotics and enzyme inhibitors, are highlighted, showcasing the versatility and importance of these structures in drug synthesis (Singh, D’hooghe, & Kimpe, 2008).

Mécanisme D'action

Propriétés

IUPAC Name |

4-(azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5.ClH/c1-3-13-10(14-4-1)11-15-5-2-9(16-11)8-6-12-7-8;/h1-5,8,12H,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWJPXPFIOZUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NC=C2)C3=NC=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

![5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2538086.png)